molecular formula C10H8BrNO2 B1528718 [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol CAS No. 885273-13-2

[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol

Cat. No.: B1528718
CAS No.: 885273-13-2
M. Wt: 254.08 g/mol
InChI Key: OTMMBUUOGZBVOB-UHFFFAOYSA-N
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Description

[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
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Biological Activity

The compound [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol is a member of the isoxazole class, which has garnered interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Chemical Formula: C10H8BrN2O
Molecular Weight: 252.08 g/mol
Structural Characteristics: The compound features a bromo-substituted phenyl group attached to an isoxazole ring, which is known for its role in various pharmacological activities.

Antiviral Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against HIV-1. A study reported that certain isoxazole derivatives inhibited the cytopathic effect of HIV-1 with an effective concentration (EC50) as low as 0.21 μM and demonstrated potent inhibition of HIV reverse transcriptase (RT) with an IC50 of 0.074 μM . This suggests that this compound may also possess similar antiviral properties.

Anti-inflammatory and Analgesic Effects

Isoxazole compounds are also recognized for their anti-inflammatory and analgesic effects. For example, isoxazole tethered quinone-amino acid hybrids have shown promising results in reducing inflammation . Although specific studies on this compound are not available, the mechanism of action observed in related compounds could imply similar effects.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of isoxazole derivatives through various experimental methods:

  • Electrochemical Studies : Research on Schiff base compounds derived from isoxazoles indicated their effectiveness as corrosion inhibitors in mild steel, showcasing their versatility beyond biological applications .
  • In Vitro Studies : DFT analysis and in vitro assays on isoxazole derivatives revealed significant cytotoxicity against cancer cell lines, supporting the hypothesis that this compound could exhibit similar properties .

Data Table: Biological Activities of Isoxazole Derivatives

Compound NameActivity TypeIC50/EC50 ValueReference
This compoundAntiviral (HIV)TBD
Thieno[2,3-d]pyrimidine derivativeAnticancer (MDA-MB-231)27.6 μM
Isoxazole tethered quinone-amino acidsAnti-inflammatoryTBD
Schiff base isoxazole derivativesCorrosion inhibitorTBD

Properties

IUPAC Name

[3-(2-bromophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMMBUUOGZBVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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